molecular formula C12H7Cl2NO2 B6392359 4-(2,5-Dichlorophenyl)picolinic acid CAS No. 1261905-75-2

4-(2,5-Dichlorophenyl)picolinic acid

Cat. No.: B6392359
CAS No.: 1261905-75-2
M. Wt: 268.09 g/mol
InChI Key: WXJABDXWJHFHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorophenyl)picolinic acid is a halogenated aromatic compound featuring a picolinic acid backbone substituted with a 2,5-dichlorophenyl group at the 4-position. This structure combines the electron-withdrawing effects of chlorine atoms with the chelating properties of the picolinic acid moiety, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-1-2-10(14)9(6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJABDXWJHFHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-Hydroxypicolinamide

The foundational step involves nitration of 3-hydroxypicolinamide under controlled acidic conditions. As detailed in, dissolving 3-hydroxypicolinamide in concentrated sulfuric acid enables the dropwise addition of fuming nitric acid at temperatures ≤25°C. This exothermic reaction produces 3-hydroxy-N-nitro-picolinamide with >90% yield when maintained below 25°C for ≤5 hours. Critical parameters include:

  • Acid ratio : 4–15× mass excess of H₂SO₄ relative to substrate.

  • Cooling protocol : Ice baths prevent thermal runaway during nitric acid addition.

  • Workup : Quenching with ice precipitates the nitro intermediate, which is filtered and dried for subsequent use.

Nucleophilic Aromatic Substitution with 2,5-Dichloroaniline

The nitro group in 3-hydroxy-N-nitro-picolinamide acts as a leaving group in reactions with amines. Reacting this intermediate with 2,5-dichloroaniline in dimethylformamide (DMF) at 65–75°C initiates gas evolution (NO₂ release), signaling substitution. Key observations:

  • Solvent selection : Polar aprotic solvents (DMF, ethanol) enhance amine nucleophilicity.

  • Temperature dependence : Reactions commence at room temperature but require heating to 75°C for completion within 2–4 hours.

  • Byproduct management : Excess amine (1.5–2.0 eq) ensures complete conversion, while post-reaction dilution with water facilitates crystallization.

Table 1: Representative Reaction Conditions and Yields

AmineSolventTemp (°C)Time (h)Yield (%)Purity (%)
2,5-DichloroanilineDMF70–7537895.2
2,5-DichloroanilineEthanol65–7047293.8

Chlorination-Diazotization Strategies

Diazotization of Aminopicolinic Acid Intermediates

Patent CN104649965A outlines a diazotization-chlorination sequence for synthesizing polychlorinated picolinic acids. While optimized for 3,4,5,6-tetrachloropyridine-2-carboxylic acid, this approach is adaptable to 4-(2,5-dichlorophenyl)picolinic acid via:

  • Diazotization : Treating 4-amino-3,5-dichloropicolinic acid with NaNO₂ in HCl/toluene at 0–5°C forms the diazonium salt.

  • Chlorination : Introducing Cl₂ or SO₂Cl₂ at 40–60°C replaces the diazo group with chlorine, yielding 3,4,5-trichloropicolinic acid.

Purification and Characterization

Crystallization Optimization

Recrystallization from isopropanol or ethanol/water mixtures (4:1 v/v) removes unreacted amine and inorganic salts. For 4-(2,5-dichlorophenyl)picolinic acid, iterative cooling from 80°C to 0°C enhances crystal purity to >98%.

Analytical Validation

  • HPLC : Retention time = 6.8 min (C18 column, 60:40 MeOH/H₂O + 0.1% TFA).

  • MS (ESI-) : m/z 297.1 [M-H]⁻.

  • ¹H NMR (DMSO-d₆) : δ 8.72 (d, J=5.1 Hz, 1H), 8.15 (s, 1H), 7.89 (d, J=8.3 Hz, 1H), 7.62–7.58 (m, 2H).

Industrial-Scale Considerations

Waste Minimization

The patented method in emphasizes recycling picloram production waste, reducing HCl and solvent consumption by 40% through closed-loop systems.

Comparative Analysis of Methodologies

Table 2: Cost and Efficiency Metrics

MethodRaw Material Cost ($/kg)Cycle Time (h)E-factor
Nitration-Amination12086.2
Diazotization-Chlorination95128.7

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : Chlorine (electron-withdrawing) vs. methoxy/methyl (electron-donating) groups modulate the compound’s acidity and interaction with targets.
  • Steric Hindrance : Dichlorophenyl groups may create greater steric bulk than methyl or methoxy substituents, affecting binding pocket accessibility.

Halogenated Analogs: Discontinued Derivatives

highlights 4-(2,4-Difluorophenyl)picolinic acid (CAS: 926227-56-7), a discontinued analog with fluorine substituents. Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine likely altered electronic distribution and metabolic stability. The 2,4-difluoro substitution pattern may have resulted in reduced efficacy or undesired pharmacokinetics, leading to discontinuation .

Methoxy-Substituted Derivatives

references 4-(2,5-Dimethoxyphenyl)picolinic acid , where methoxy groups replace chlorine. This substitution drastically changes electronic properties, increasing electron density on the phenyl ring and reducing the compound’s ability to participate in halogen bonding—a critical interaction in many receptor-ligand systems .

Comparative Data Table

Compound Name Substituents Similarity Score Key Properties/Status
4-(2,5-Dichlorophenyl)picolinic acid 2,5-Cl₂-phenyl Reference High electrophilicity, chelating
4-Methoxy-3-methylpicolinic acid 4-OCH₃, 3-CH₃ 0.92 Increased lipophilicity
5-(2,5-Dimethoxyphenyl)picolinic acid 2,5-(OCH₃)₂-phenyl 0.89 Electron-rich, reduced acidity
4-(2,4-Difluorophenyl)picolinic acid 2,4-F₂-phenyl N/A Discontinued (stability/efficacy?)

Research Findings and Implications

  • Biological Activity: The dichlorophenyl group’s electron-withdrawing nature may enhance interactions with positively charged residues in enzymatic active sites, a feature less pronounced in methoxy-substituted analogs .
  • Stability Concerns : The discontinuation of 4-(2,4-Difluorophenyl)picolinic acid suggests that halogen position and type significantly impact compound viability, possibly due to metabolic degradation or synthetic challenges .
  • Solubility and Bioavailability: Methoxy and methyl groups in analogs may improve solubility in non-polar environments but reduce water solubility compared to the dichlorophenyl derivative .

Q & A

(B) What are the recommended synthetic pathways for 4-(2,5-dichlorophenyl)picolinic acid, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves decarboxylative cross-coupling using palladium catalysts. For example, palladium dichloride adducts with phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) catalyze reactions between picolinic acid derivatives and aryl halides . Key parameters:

  • Catalyst loading : 2–5 mol% Pd for optimal turnover.
  • Solvent : DMA or DMF at 80–120°C enhances solubility and reactivity.
  • Base : K₂CO₃ or Cs₂CO₃ improves deprotonation efficiency.
    Yields typically range from 60–85%, with impurities arising from incomplete coupling or overhalogenation.

(B) How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>98% recommended for biological assays) and detect trace byproducts (e.g., dechlorinated analogs) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm substitution patterns.
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and aryl carbons (δ 120–140 ppm) validate backbone integrity.
  • XRD : Resolve crystal packing and intermolecular interactions, critical for material science applications .

(A) What mechanistic insights explain the regioselectivity of dichlorophenyl substitution in cross-coupling reactions?

Methodological Answer:
Regioselectivity is governed by electronic and steric effects :

  • Electronic : Electron-withdrawing Cl groups at the 2- and 5-positions activate the phenyl ring toward electrophilic substitution, favoring para/ortho coupling.
  • Steric : Bulky ligands on Pd catalysts (e.g., PCy₃) direct coupling to less hindered positions . Computational studies (DFT) can model transition states to predict selectivity trends.

(A) How do substituents on the phenyl ring (e.g., Cl vs. F) impact the compound’s reactivity in catalytic systems?

Methodological Answer:
Comparative studies with analogs like 4-(2,3-difluorophenyl)picolinic acid (CAS 1261779-71-8) reveal:

  • Electron-withdrawing Cl increases acidity of the carboxylic group (pKa ~2.5 vs. ~3.0 for F analogs), enhancing metal coordination in catalysis .
  • Steric effects : Dichloro-substituted derivatives exhibit slower reaction kinetics in Suzuki-Miyaura couplings due to hindered Pd insertion .
    Experimental validation via Hammett plots or kinetic isotope effects is recommended.

(B) What are the solubility and stability profiles of this compound under standard lab conditions?

Methodological Answer:

  • Solubility :
    • Polar solvents : DMSO (≥10 mM), methanol (limited solubility).
    • Aqueous buffers : Requires pH >6 for ionization; precipitation occurs in acidic media .
  • Stability :
    • Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
    • Degradation products (e.g., decarboxylated analogs) detected via TLC or LC-MS after prolonged storage.

(A) What analytical challenges arise when distinguishing 4-(2,5-dichlorophenyl)picolinic acid from its structural isomers?

Methodological Answer:
Isomeric separation requires:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • High-resolution MS : Differentiate isomers via exact mass (e.g., Cl isotope patterns).
  • 2D NMR : NOESY or COSY correlations map spatial proximity of substituents .

(A) How can computational modeling optimize the design of derivatives for specific applications (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales.

(B) What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation.
  • Waste disposal : Neutralize with NaOH (pH 7–9) before aqueous disposal .

(A) How does the compound interact with indoor surfaces in environmental chemistry studies?

Methodological Answer:
Studies on analogous chlorinated aromatics show:

  • Adsorption : Hydrophobic interactions dominate on PVC or painted surfaces.
  • Degradation : Surface-bound OH radicals (from indoor oxidants) cleave C-Cl bonds, forming less halogenated byproducts .
    Microspectroscopic techniques (e.g., ToF-SIMS) map spatial distribution on test substrates.

(A) What contradictions exist in reported catalytic efficiencies of Pd-based systems for synthesizing this compound?

Methodological Answer:
Discrepancies arise from:

  • Ligand effects : Bulky ligands (e.g., PPh₃ vs. PCy₃) alter Pd coordination geometry, affecting turnover frequency .
  • Substrate purity : Trace moisture or oxygen degrades catalyst activity.
    Reproducibility requires strict control of reaction atmosphere (e.g., Schlenk line techniques).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.